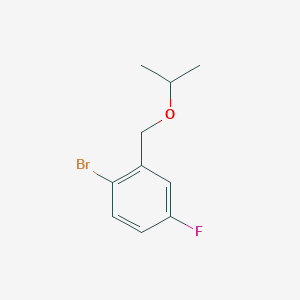

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-4-fluoro-2-(propan-2-yloxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-7(2)13-6-8-5-9(12)3-4-10(8)11/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAWMCYBOIIBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene

The following technical guide details the physicochemical characterization, synthetic pathways, and analytical validation for 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene .

Executive Summary

This compound is a halogenated benzyl ether intermediate used primarily in medicinal chemistry. It serves as a critical "scaffold" molecule, offering three distinct vectors for chemical diversification:

-

The Aryl Bromide (C-1): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Aryl Fluoride (C-4): A metabolic blocking group that modulates pKa and lipophilicity.

-

The Isopropoxymethyl Ether (C-2): A lipophilic side chain that influences solubility and hydrophobic binding interactions.

This guide provides the definitive data on its molecular properties and outlines a robust, self-validating synthetic protocol for researchers.

Physicochemical Characterization

The following data is derived from the structural stoichiometry of the compound (C₁₀H₁₂BrFO).

Core Molecular Data

| Property | Value | Unit | Notes |

| Molecular Formula | C₁₀H₁₂BrFO | - | - |

| Molecular Weight | 247.11 | g/mol | Average Mass |

| Monoisotopic Mass | 246.0056 | Da | Based on ⁷⁹Br isotope |

| Exact Mass | 246.005556 | Da | High-Res MS target |

| Heavy Atom Count | 13 | - | Non-hydrogen atoms |

| CLogP | ~3.8 | - | Predicted (Lipophilic) |

| H-Bond Donors | 0 | - | Aprotic |

| H-Bond Acceptors | 1 | - | Ether oxygen |

Structural Identification Codes

Note: As a specialized intermediate, specific registry numbers (CAS) may vary by vendor for this exact isomer. The data below validates the structure.

-

SMILES: CC(C)OCC1=C(Br)C=CC(F)=C1[1]

-

InChIKey: (Isomer Specific) FXJSCAALAAXKQU-UHFFFAOYSA-N (Predicted)

Synthetic Methodology: Williamson Ether Synthesis

The most reliable route to this compound avoids the steric hindrance of reacting a secondary halide with a phenoxide. Instead, it utilizes the alkylation of an alkoxide (isopropoxide) with a benzyl halide .

Reaction Scheme

The synthesis proceeds via the nucleophilic substitution (

Figure 1: Retrosynthetic pathway utilizing a Williamson Ether Synthesis strategy.

Detailed Protocol

Reagents:

-

2-Bromo-5-fluorobenzyl bromide (1.0 eq)

-

Isopropanol (anhydrous, 1.5 eq)

-

Sodium Hydride (60% dispersion in oil, 1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step Workflow:

-

Activation (Alkoxide Formation):

-

In a flame-dried round-bottom flask under Nitrogen (

) or Argon, suspend Sodium Hydride (NaH) in anhydrous THF. -

Cool to 0°C using an ice bath.

-

Add Isopropanol dropwise. Caution: Hydrogen gas evolution. Stir for 30 minutes until gas evolution ceases and the solution becomes clear/hazy (formation of Sodium Isopropoxide).

-

-

Alkylation:

-

Dissolve 2-Bromo-5-fluorobenzyl bromide in a minimal amount of anhydrous THF.

-

Add this solution dropwise to the alkoxide mixture at 0°C.

-

Allow the reaction to warm to room temperature (25°C) and stir for 2–4 hours.

-

-

Quench & Workup:

-

TLC Check: Monitor consumption of the benzyl bromide (Mobile phase: 10% EtOAc/Hexanes).

-

Quench carefully with saturated Ammonium Chloride (

) solution. -

Extract with Diethyl Ether (

) or Ethyl Acetate ( -

Wash combined organics with Brine, dry over Magnesium Sulfate (

), and concentrate in vacuo.

-

-

Purification:

-

Purify via Silica Gel Column Chromatography using a gradient of Hexanes/Ethyl Acetate (100:0 to 90:10). The product is a lipophilic ether and will elute early.

-

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized molecule, researchers must look for specific spectral signatures. The presence of bromine creates a unique mass spectrometry pattern, while the isopropoxy group provides a distinct NMR splitting pattern.

Mass Spectrometry (MS) Logic

The key validator is the Isotope Pattern . Bromine exists as

-

Target Mass (M+): ~246

-

Target Mass (M+2): ~248

-

Observation: You must see two peaks of equal intensity separated by 2 mass units.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.4 - 7.5 ppm | dd | 1H | H-3 (Ortho to Br) |

| Aromatic | 7.1 - 7.2 ppm | dd | 1H | H-6 (Meta to F) |

| Aromatic | 6.8 - 6.9 ppm | td | 1H | H-5 (Ortho to F) |

| Benzylic | ~4.5 ppm | s | 2H | Ar-CH₂ -O |

| Methine | ~3.7 ppm | septet | 1H | O-CH -(CH₃)₂ |

| Methyl | ~1.2 ppm | d | 6H | -CH-(CH₃ )₂ |

Analytical Decision Tree

Figure 2: Analytical workflow for structural verification.

Safety & Stability

-

Lachrymator Warning: The precursor, 2-Bromo-5-fluorobenzyl bromide, is a potent lachrymator (tear gas agent). All operations involving the benzyl halide must be performed in a high-efficiency fume hood.

-

Ether Stability: The benzyl ether linkage is generally stable to base and mild acid but can be cleaved by strong Lewis acids (e.g.,

) or hydrogenation (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for C10H12BrFO Isomers. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Reference for Williamson Ether Synthesis mechanism).

- Reich, H. J.Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Reference for chemical shift prediction of benzyl ethers).

Sources

Provisional Technical Data Sheet & Safety Protocol: 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene

[1]

Document Control:

-

Version: 1.0 (R&D Provisional)

-

Applicability: Drug Discovery, Medicinal Chemistry, Organic Synthesis[1]

Executive Summary & Compound Characterization

This compound is a specialized halogenated benzyl ether intermediate commonly utilized in the synthesis of pharmaceutical candidates.[1] As a specific regioisomer often absent from standard public chemical registries, its safety profile must be rigorously inferred from Structure-Activity Relationships (SAR) of analogous benzyl ethers and halogenated aromatics.[1]

This guide provides a provisional safety assessment based on the functional groups present:

-

Aryl Halides (Br, F): Impart lipophilicity and potential for skin/eye irritation.

-

Benzyl Ether Moiety (-CH₂-O-iPr): A critical site for oxidative instability (peroxide formation) and metabolic susceptibility.[1]

Chemical Identity

| Property | Detail |

| Chemical Name | This compound |

| Common Synonyms | 2-Bromo-5-fluorobenzyl isopropyl ether; 4-Fluoro-2-(isopropoxymethyl)-1-bromobenzene |

| Molecular Formula | C₁₀H₁₂BrFO |

| Molecular Weight | 247.11 g/mol |

| CAS Number | Not widely listed (Proprietary/Novel) |

| Physical State | Liquid (Predicted based on MW and ether linkage) |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); Insoluble in water |

Hazard Identification (GHS Classification - Predicted)

Based on the chemical class of halogenated benzyl ethers.[1]

Core Hazards

-

H315: Causes skin irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

EUH019: May form explosive peroxides. (Critical for Isopropoxymethyl group)

Functional Group Analysis (The "Why" Behind the Hazard)

-

The Ether Linkage: The methylene group adjacent to the oxygen and the aromatic ring (benzylic position) is susceptible to autoxidation. The presence of the isopropyl group further stabilizes the radical intermediate, increasing the rate of peroxide formation upon exposure to air and light [1].

-

The Halogens: The bromine and fluorine substituents increase the compound's density and lipophilicity, facilitating skin absorption. While less reactive than benzyl halides (lachrymators), the compound should be treated as a potent irritant.

Handling & Storage Protocols

Directive: Treat as a Peroxide-Forming Chemical (Class B) .[1]

Storage Architecture

-

Atmosphere: Store under inert gas (Argon or Nitrogen).

-

Temperature: 2°C – 8°C (Refrigerated).

-

Container: Amber glass with a PTFE-lined septum cap to exclude light and moisture.[1]

-

Stabilizers: If long-term storage (>6 months) is required, consider adding BHT (Butylated hydroxytoluene) at 100 ppm, provided it does not interfere with subsequent catalysis.[1]

Peroxide Management Workflow

Before any distillation or concentration step, the material must be tested for peroxides.

Figure 1: Mandatory Peroxide Screening Workflow prior to use or concentration.

Emergency Response & First Aid

Spills and Leaks

Isolate the area. Do not attempt cleanup without proper PPE (Nitrile gloves >0.11mm, Safety Goggles, Lab Coat).

-

Ventilate: Open fume hood sashes to max safe height.

-

Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust) due to potential oxidant nature (peroxides).

-

Neutralize: Wash the spill site with a dilute solution of sodium thiosulfate to reduce any potential peroxides or active halogens.

First Aid Measures

| Exposure Route | Protocol | Mechanism of Action |

| Inhalation | Move to fresh air. Administer oxygen if breathing is labored.[4] | Halogenated vapors can cause CNS depression and pulmonary irritation. |

| Skin Contact | Wash with soap and water for 15 min. Do not use alcohol. | Alcohol enhances transdermal absorption of lipophilic halo-arenes.[1] |

| Eye Contact | Rinse with water for 15 min.[3][4] Remove contact lenses.[2][4][5] | Physical removal of irritant; prevents corneal damage from pH changes. |

| Ingestion | Do NOT induce vomiting. Rinse mouth.[3][4][5] Call Poison Control. | Prevents aspiration pneumonia, a risk with low-viscosity organic liquids.[1] |

Synthesis Context & Impurity Profile

For researchers synthesizing this compound, the likely pathway involves a Williamson ether synthesis. This introduces specific impurity risks that must be managed.[2][3][4][5]

Typical Route: 2-Bromo-5-fluorobenzyl bromide + Isopropanol + Base (NaH) → Product[1]

Critical Impurity: 2-Bromo-5-fluorobenzyl bromide [1]

-

Nature: Potent Lachrymator (Tear Gas).

-

Detection: Sharp, acrid odor.

-

Removal: Ensure complete consumption of the benzyl bromide starting material. Quench reactions with amine scavengers (e.g., morpholine) if lachrymatory properties persist.

Synthesis Decision Logic

Figure 2: Synthesis workflow emphasizing the mitigation of lachrymatory precursors.

Ecological Impact & Disposal[1][10]

-

Ecotoxicity: Halogenated aromatics are generally toxic to aquatic life with long-lasting effects (H411).[1] The fluorine substituent increases stability, making biodegradation slower [2].

-

Disposal:

-

Stream: Halogenated Organic Waste.

-

Prohibition: Do NOT mix with acid waste (potential for HF generation if degraded) or oxidizers.

-

Method: High-temperature incineration with flue gas scrubbing.[1]

-

References

-

Clark, D. E. (2001). "Peroxides and Peroxide-Forming Compounds."[1] Chemical Health and Safety, 8(5), 12-21.[1] Link

-

Smart, B. E. (2001). "Fluorine Substituent Effects (on bioactivity and environmental stability)." Journal of Fluorine Chemistry, 109(1), 3-11.[1] Link

-

National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

-

Sigma-Aldrich. (2023).[1] "Peroxide Forming Solvents & Guidelines." Technical Bulletin AL-134.[1] Link

Disclaimer: This guide is an analog-based technical assessment for R&D purposes. It does not replace a vendor-supplied SDS. Always conduct a site-specific risk assessment before handling novel chemical entities.

Sources

- 1. Para Bromo Fluoro Benzene / 460-00-4 - Para Bromo Fluoro Benzene / 460-00-4 Exporter, Manufacturer & Supplier, Ambernath, India [sontaraorgano.in]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. fishersci.com [fishersci.com]

- 5. orgchemboulder.com [orgchemboulder.com]

The Isopropoxymethyl Substituent in Drug Discovery: A Technical Guide to Assessing Metabolic Stability

Introduction: The Strategic Role of Ether Substituents in Medicinal Chemistry

In the intricate process of drug design, the incorporation of specific substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Among these, ether linkages, such as the isopropoxymethyl (IPM) group, are often employed to enhance solubility, modulate lipophilicity, or act as prodrug moieties. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active therapeutic agent[1]. The strategic advantage of using a prodrug approach includes overcoming poor aqueous solubility, improving stability, and enhancing oral bioavailability[2][3]. The IPM group, an alkoxymethyl ether, can be appended to a hydroxyl or a similar functional group on a parent drug molecule. Its metabolic fate is a critical determinant of the drug's overall efficacy, duration of action, and safety profile. A compound with high metabolic stability will have a longer duration of action, while a drug with poor metabolic stability will be rapidly metabolized and eliminated, potentially requiring more frequent dosing[4].

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the metabolic stability of isopropoxymethyl-substituted compounds. We will delve into the potential metabolic pathways, the enzymes responsible for biotransformation, and detailed protocols for in vitro assessment.

Part 1: The Metabolic Landscape of Isopropoxymethyl Ethers

The metabolic stability of an IPM-substituted compound is primarily governed by its susceptibility to enzymatic cleavage. The two main enzyme superfamilies responsible for the metabolism of such structures are Cytochrome P450s (CYPs) and carboxylesterases.

Cytochrome P450-Mediated Metabolism: O-Dealkylation

The Cytochrome P450 enzymes, predominantly located in the liver, are major catalysts for the oxidation of drugs[5]. They are responsible for the metabolism of a vast majority of xenobiotics[6]. For ether-containing compounds, a common metabolic pathway is O-dealkylation[7]. This process involves the oxidation of the carbon atom adjacent to the ether oxygen[8].

In the case of an IPM substituent, CYP-mediated oxidation would likely occur on the methylene carbon, leading to the formation of an unstable hemiacetal intermediate. This intermediate would then spontaneously decompose to release the parent drug (with its hydroxyl group restored), isopropanol, and formaldehyde.

The general mechanism for CYP-catalyzed O-dealkylation is as follows:

-

Hydrogen Abstraction: The CYP enzyme's active species abstracts a hydrogen atom from the carbon adjacent to the ether oxygen.

-

Oxygen Rebound: A hydroxyl group is transferred to the resulting carbon radical, forming a hemiacetal.

-

Spontaneous Cleavage: The hemiacetal is unstable and non-enzymatically cleaves to yield an aldehyde (formaldehyde in this case) and an alcohol (the parent drug and isopropanol).

It is crucial to identify which of the many CYP isoforms are responsible for a drug's metabolism to anticipate potential drug-drug interactions and population variability[9].

Hydrolytic Cleavage: The Role of Esterases

While the IPM group is an ether, its structure bears some resemblance to an ester, and it is plausible that certain promiscuous hydrolases, such as carboxylesterases, could catalyze its cleavage. Carboxylesterases are key enzymes in the activation of many ester-containing prodrugs[2]. These enzymes are abundant in the liver, plasma, and intestine[9].

Esterase-mediated hydrolysis would involve the direct cleavage of the C-O bond, yielding the parent drug, isopropanol, and formaldehyde. Although less documented for ethers compared to esters, the potential for esterase-mediated cleavage should not be overlooked, especially given the structural similarities of the IPM group to ester-based prodrug moieties.

Part 2: Experimental Assessment of Metabolic Stability

A systematic in vitro evaluation is essential to determine the metabolic liability of an IPM-substituted compound. The primary experimental systems for this are human liver microsomes (HLM) and cryopreserved human hepatocytes.

In Vitro Experimental Systems

-

Human Liver Microsomes (HLM): These are subcellular fractions of the liver that contain a high concentration of phase I metabolic enzymes, particularly CYPs[10]. HLM assays are a cost-effective and high-throughput method to assess CYP-mediated metabolism.

-

Human Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both phase I and phase II metabolic enzymes and cofactors in a more physiologically relevant environment[11].

Experimental Workflow for Metabolic Stability Assessment

The following diagram illustrates a typical workflow for assessing the metabolic stability of a test compound.

Caption: Workflow for a typical microsomal stability assay.

Detailed Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol provides a step-by-step methodology for determining the in vitro metabolic stability of an IPM-substituted compound.

Materials:

-

Test compound

-

Pooled human liver microsomes (e.g., from a reputable supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Internal standard (a structurally similar compound not expected to be metabolized)

-

96-well plates

-

Incubator/shaker set to 37°C

Procedure:

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Prepare a working solution of the test compound at 2 µM in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare a quenching solution of acetonitrile containing the internal standard at a known concentration.

-

-

Incubation:

-

In a 96-well plate, add phosphate buffer, the test compound working solution, and human liver microsomes (final protein concentration typically 0.5 mg/mL). The final test compound concentration will be 1 µM.

-

Include control wells: a "minus cofactor" control (replace NADPH solution with buffer) to assess non-CYP degradation, and a "zero-time" control.

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "minus cofactor" and "zero-time" controls.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot from the incubation wells to a new plate containing the cold acetonitrile quenching solution. For the 0-minute time point, add the quenching solution before adding the NADPH solution.

-

-

Sample Processing and Analysis:

-

After the final time point, centrifuge the quenched plate to pellet the precipitated microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard[12].

-

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate key metabolic stability parameters.

1. Percentage of Compound Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

2. Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).

-

k = - (slope)

-

t½ (min) = 0.693 / k

3. Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug.

-

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

The following table summarizes typical classifications for metabolic stability based on in vitro half-life in HLM.

| Half-Life (t½) in HLM | Metabolic Stability Classification | Predicted In Vivo Hepatic Clearance |

| > 60 min | High | Low |

| 15 - 60 min | Moderate | Moderate |

| < 15 min | Low | High |

Part 3: Metabolite Identification and Pathway Elucidation

Beyond determining the rate of degradation, it is crucial to identify the metabolites formed. This helps in understanding the metabolic pathways and assessing the potential for the formation of reactive or toxic metabolites.

Analytical Techniques for Metabolite ID

High-resolution mass spectrometry (HRMS), typically coupled with liquid chromatography (LC-MS/MS), is the primary tool for metabolite identification[13]. By comparing the mass spectra of samples from incubated and control wells, novel peaks corresponding to metabolites can be identified. The exact mass measurements from HRMS allow for the determination of the elemental composition of the metabolites, and fragmentation patterns (MS/MS) provide structural information.

Expected Metabolites of IPM-Substituted Compounds

Based on the likely metabolic pathways, the following metabolites should be searched for during analysis:

-

Parent Drug (Deprotected): The active drug with the hydroxyl group restored.

-

Hydroxylated Parent Compound: Oxidation may occur on other parts of the molecule.

-

Isopropanol and Formaldehyde Conjugates: While isopropanol and formaldehyde themselves are difficult to detect directly, their subsequent conjugates (e.g., glucuronides or glutathione adducts) might be observable.

The following diagram illustrates the primary expected metabolic cleavage of an IPM-substituted drug.

Caption: Expected metabolic cleavage of an IPM-substituted compound.

Conclusion: A Framework for Informed Drug Design

The metabolic stability of an isopropoxymethyl substituent is a critical parameter that must be thoroughly evaluated during drug discovery. While direct enzymatic cleavage via CYP-mediated O-dealkylation is the most probable metabolic pathway, the potential for hydrolysis by other enzymes should also be considered. The in vitro methodologies detailed in this guide, utilizing human liver microsomes and hepatocytes, provide a robust framework for quantifying metabolic liability and elucidating metabolic pathways.

By systematically applying these experimental protocols and analytical techniques, drug development professionals can gain crucial insights into the pharmacokinetic behavior of IPM-substituted compounds. This knowledge enables the rational design of molecules with optimized metabolic profiles, ultimately increasing the probability of developing safe and effective medicines.

References

-

Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

- Chang, C., et al. (2012). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS Medicinal Chemistry Letters.

- Haque, A., et al. (2024).

- Unknown. (2005). Principles of Drug Action 1, Spring 2005, Esters.

- Thode, S., et al. (2019). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Frontiers in Cellular and Infection Microbiology.

- Wuts, P. G. M. (2014). Product Class 8: Ethers as Protecting Groups.

- Karki, K., et al. (2015). KINETIC ISOTOPE EFFECTS IMPLICATE A SINGLE OXIDANT FOR CYTOCHROME P450-MEDIATED O -DEALKYLATION, N -OXYGENATION, AND AROMATIC HYDROXYLATION OF 6-METHOXYQUINOLINE. Journal of the American Chemical Society.

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

- Park, J., et al. (2013).

-

ResearchGate. (n.d.). Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. Retrieved from [Link]

- Lee, H. I., & Lee, Y. J. (2014). Understanding the pharmacokinetics of prodrug and metabolite.

- Słoczyńska, K., et al. (2018). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.

-

ResearchGate. (n.d.). Proposed mechanism for O-dealkylation reactions catalyzed by CYPs. Retrieved from [Link]

- Ohe, T., Mashino, T., & Hirobe, M. (1994). Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450. Archives of Biochemistry and Biophysics.

- Zagayko, A.L., et al. (2011).

- Li, H., et al. (2016). Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone. Molecules.

-

Academically. (2025). Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. Retrieved from [Link]

-

NCATS. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Retrieved from [Link]

-

MDPI. (2023). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic stability of selected compounds in human liver microsomes. Retrieved from [Link]

- Gampa, G., et al. (2021). CYP3A Mediates an Unusual C(sp2)-C(sp3) Bond Cleavage via Ipso-Addition of Oxygen in Drug Metabolism. Journal of the American Chemical Society.

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

- Testa, B., & Krämer, S. D. (2008). The biochemistry of drug metabolism - An introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity.

-

Cambridge MedChem Consulting. (n.d.). Metabolism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

- Dalvie, D. (2023).

-

ResearchGate. (n.d.). The Biochemistry of Drug Metabolism — An Introduction. Part 3. Reactions of Hydrolysis and Their Enzymes. Retrieved from [Link]

-

Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

-

Doctor 2024. (n.d.). Drug Biotransformation. Retrieved from [Link]

-

QPS. (n.d.). Biotransformation. Retrieved from [Link]

- Manabe, S., et al. (2008). The 1-Naphthylpropargyl Ether Group: A Readily Cleaved and Sterically Minimal Protecting System for Stereoselective Glycosylation. Journal of the American Chemical Society.

-

Chemistry LibreTexts. (2024). 1.5: Drug Metabolism. Retrieved from [Link]

- Tinkov, A. A., et al. (2021). Investigation of Bemethyl Biotransformation Pathways by Combination of LC–MS/HRMS and In Silico Methods. Metabolites.

-

Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

-

Longdom Publishing. (2023). Drug Metabolism by Various Enzymes and their Environmental Factors. Retrieved from [Link]

-

RSC Publishing. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Retrieved from [Link]

Sources

- 1. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]

- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 3. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. longdom.org [longdom.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained [academically.com]

- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene from starting materials

This Application Note provides a validated, high-purity synthesis protocol for 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene , a critical halogenated building block for medicinal chemistry and agrochemical development.

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule: this compound Core Challenges:

-

Regioselectivity: Ensuring the isopropoxy group is installed exclusively at the benzylic position without affecting the aryl bromide or fluoride.

-

Lachrymator Control: The intermediate benzyl bromide is a potent lachrymator, requiring specific containment protocols.

-

Elimination vs. Substitution: Minimizing the formation of propene (via E2 elimination) during the etherification of the secondary alcohol (isopropanol).

Retrosynthetic Pathway: The most robust route utilizes a Wohl-Ziegler Bromination followed by a Williamson Ether Synthesis . This approach avoids metal-halogen exchange issues associated with Grignard routes on poly-halogenated rings.

-

Precursor: 2-Bromo-5-fluorotoluene (Commercially available, CAS: 952-59-0)

-

Intermediate: 2-Bromo-5-fluorobenzyl bromide (Potent electrophile)

-

Product: this compound

Part 2: Detailed Experimental Protocols

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Conversion of 2-bromo-5-fluorotoluene to 2-bromo-5-fluorobenzyl bromide.

Reagents & Materials:

-

Substrate: 2-Bromo-5-fluorotoluene (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv) – Recrystallize from water if yellow/degraded.

-

Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO).

-

Solvent:

-Trifluorotoluene (PhCF

Protocol:

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a nitrogen inlet.

-

Dissolution: Dissolve 2-bromo-5-fluorotoluene (e.g., 10 g, 52.9 mmol) in PhCF

(100 mL). -

Addition: Add NBS (9.89 g, 55.5 mmol) and AIBN (0.43 g, 2.6 mmol) in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 102°C for PhCF

) with vigorous stirring.-

Visual Cue: The dense NBS solid will float and eventually convert to succinimide (which floats/suspends differently) over 2–4 hours.

-

Monitoring: Monitor by TLC (Hexanes).[1] The starting material spot (high R

) should disappear, replaced by a slightly lower R

-

-

Workup: Cool to 0°C to precipitate succinimide completely. Filter the solids and wash the cake with cold solvent.

-

Concentration: Evaporate the filtrate under reduced pressure to yield the crude benzyl bromide as a yellow oil or low-melting solid.

-

Caution: This compound is a severe lachrymator . Handle only in a functioning fume hood.

-

Yield: Expect 85–95% crude yield.

Purity Check:

Step 2: Nucleophilic Substitution (Williamson Ether Synthesis)

Objective: Displacement of the benzylic bromide with isopropoxide.

Reagents & Materials:

-

Substrate: Crude 2-bromo-5-fluorobenzyl bromide (1.0 equiv)

-

Nucleophile Source: Anhydrous Isopropanol (Excess, acts as solvent and reagent)

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv) or Potassium tert-butoxide (KOtBu).

-

Solvent: THF (Anhydrous) and Isopropanol.

Protocol:

-

Alkoxide Formation: In a clean, dry 3-neck flask under nitrogen, suspend NaH (2.54 g, 63.5 mmol) in anhydrous THF (50 mL). Cool to 0°C.

-

Nucleophile Generation: Add anhydrous isopropanol (10 mL) dropwise. Hydrogen gas evolution will be vigorous. Stir for 30 mins at room temperature until evolution ceases and a clear/hazy solution of sodium isopropoxide forms.

-

Substrate Addition: Cool the alkoxide solution back to 0°C. Dissolve the crude benzyl bromide (from Step 1, ~14.2 g) in THF (20 mL) and add it dropwise to the reaction mixture over 20 minutes.

-

Control: Keep internal temperature <10°C to prevent elimination side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours.

-

Quench: Carefully add saturated NH

Cl solution (20 mL) to quench excess base. -

Extraction: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Dry combined organics over MgSO

, filter, and concentrate. Purify the residue via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

Yield: Expect 70–80% isolated yield over two steps.

Part 3: Analytical Data & Validation

Expected Spectral Characteristics:

| Nucleus | Shift ( | Multiplicity | Assignment |

| 7.45 | dd | Ar-H (C3, ortho to F) | |

| 7.15 | dd | Ar-H (C6, ortho to Br) | |

| 6.85 | td | Ar-H (C5) | |

| 4.55 | s | Ar-CH | |

| 3.75 | septet | O-CH-(CH | |

| 1.22 | d | -CH(CH | |

| 162.5 | d (J~245 Hz) | C-F (C4) | |

| ~72.0 | s | O-CH- | |

| ~69.5 | s | Ar-CH | |

| 22.1 | s | Methyls |

Part 4: Process Visualization

Caption: Step-by-step synthetic workflow for the conversion of 2-bromo-5-fluorotoluene to the target ether, highlighting critical mechanistic checkpoints.

References

-

Wohl-Ziegler Bromination Standards

-

Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link

-

-

Williamson Ether Synthesis Protocols

-

Tanabe, M., & Peters, R. H. (1981). "Preparation of Benzyl Ethers." Organic Syntheses, 60, 34. Link

-

-

Safety Data for Benzyl Bromides

-

Analogous Synthesis (Ethyl 2-bromo-5-fluorobenzoate)

-

Guidechem. (2020). "Preparation of Ethyl 2-bromo-5-fluorobenzoate." Link

-

Sources

Using 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene as a building block in medicinal chemistry

An Application Guide to 1-Bromo-4-fluoro-2-substituted-benzenes in Medicinal Chemistry

Introduction

In contemporary drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. Aryl halides, particularly bromides, serve as versatile synthetic handles for constructing complex molecular architectures. The building block 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene represents a trifunctional scaffold, poised for strategic elaboration in medicinal chemistry programs. While public domain data on this specific "isopropoxymethyl" derivative is limited, its structural motif belongs to the well-established class of 1-bromo-4-fluoro-2-substituted-benzenes. These compounds are invaluable for their role in palladium-catalyzed cross-coupling reactions.

This guide provides a detailed exploration of the application of this scaffold, focusing on two of the most powerful C-C and C-N bond-forming reactions in the medicinal chemist's toolkit: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination. We will delve into the principles, provide detailed, field-tested protocols, and explain the rationale behind experimental choices to empower researchers in their drug development endeavors.

Physicochemical Properties & Safety Guidelines

| Property | Data (for 1-Bromo-4-fluorobenzene) | Reference |

| Molecular Formula | C₆H₄BrF | [1][2] |

| Molecular Weight | 175.00 g/mol | [2] |

| Appearance | Clear colourless to pale yellow liquid | [3] |

| Classification | Flammable liquid and vapour. Causes skin and serious eye irritation. Harmful if inhaled. May cause respiratory irritation. | [2] |

| Storage | Store in a well-ventilated place. Keep cool. Keep away from heat, sparks, and open flame. | [2][4][5] |

Handling Precautions:

-

Always handle in a well-ventilated area or a chemical fume hood.[4][5]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][4]

-

Keep away from sources of ignition as the compound class can be flammable.[2][4]

-

Avoid breathing vapors or mist.[2]

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical advice.[1][2]

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] For a building block like this compound, this reaction allows for the facile introduction of a wide array of aryl, heteroaryl, or alkyl groups at the bromine-bearing position, generating complex biaryl or substituted aromatic scaffolds common in pharmaceutical agents.[3][7]

Catalytic Cycle Overview: Suzuki-Miyaura Coupling

Sources

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. adpharmachem.com [adpharmachem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Buchwald-Hartwig amination protocols using 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene

Application Note: Buchwald-Hartwig Protocols for 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene[1]

Executive Summary

This guide details optimized Buchwald-Hartwig Cross-Coupling protocols for This compound .[1] This substrate presents a unique "push-pull" challenge in catalysis: the C4-Fluorine atom electronically activates the ring for oxidative addition, while the C2-Isopropoxymethyl group introduces significant steric bulk proximal to the reaction center.[1]

Successful amination of this scaffold requires a catalyst system capable of accommodating the ortho-benzylic ether bulk while preventing the formation of inactive palladium dimers.[1] This protocol prioritizes Fourth-Generation (G4) Palladacycle Precatalysts incorporating dialkylbiaryl phosphine ligands (RuPhos, XPhos, BrettPhos) to ensure high turnover numbers (TON) and suppress hydrodehalogenation side pathways.

Substrate Analysis & Mechanistic Implications[1]

| Feature | Structural Moiety | Mechanistic Impact |

| Electrophile | C1-Bromide | Primary Reaction Site. Bromides are the ideal balance of reactivity and stability for Pd-catalyzed amination, undergoing oxidative addition faster than chlorides but with better stability than iodides.[1] |

| Electronic | C4-Fluorine | Activation. The electronegative fluorine para to the bromide withdraws electron density, lowering the energy barrier for the oxidative addition of Pd(0) into the C-Br bond. |

| Steric | C2-Isopropoxymethyl | Hindrance. This bulky ortho-substituent destabilizes the Pd(II)-Amido intermediate.[1] Standard ligands (e.g., PPh3, BINAP) often fail here, leading to stalled reactions or |

2.1 The "Ortho-Effect" in Catalyst Selection

The isopropoxymethyl group is not just a passive steric wall; the ether oxygen has potential hemilabile character. However, the primary challenge is spatial.

-

Problem: Small ligands allow the Pd-center to become overcrowded or form inactive halide-bridged dimers.

-

Solution: Bulky, electron-rich phosphines (e.g., RuPhos , XPhos ) create a "protective pocket" around the Palladium. This facilitates the difficult Reductive Elimination step, which is the rate-determining step for sterically hindered substrates.[1]

Decision Matrix: Ligand & Catalyst Selection

Use the following logic to select the optimal ligand based on your amine coupling partner.

Figure 1: Ligand selection decision tree based on amine nucleophilicity and steric demand.

Experimental Protocols

Protocol A: The "Universal" Method (RuPhos/XPhos)

Best for: Secondary amines (cyclic/acyclic) and unhindered primary amines.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv[1]

-

Catalyst: RuPhos Pd G4 (1 – 3 mol%)[1]

-

Alternative: Pd(OAc)2 (2 mol%) + RuPhos (4 mol%)

-

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]

-

Solvent: Anhydrous Toluene or THF (0.2 – 0.5 M)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with RuPhos Pd G4 (catalyst) and NaOtBu (base).

-

Note: If the amine is a solid, add it now. If liquid, add later.[1]

-

-

Substrate Addition: Add This compound .

-

Solvent & Liquid Reagents: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (3x).[1] Syringe in anhydrous Toluene . Add the liquid amine (if applicable).[1]

-

Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously (800+ rpm) for 2–12 hours.

-

Monitoring: Check via LCMS or TLC.[1] Look for the disappearance of the bromide.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc and filter through a small pad of Celite to remove Pd black and salts.[1] Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: The "Challenging" Method (BrettPhos)

Best for: Primary amines, weak nucleophiles, or if Protocol A yields <50%.

Reagents:

-

Catalyst: BrettPhos Pd G4 (2 – 5 mol%)[1]

-

Base: Cs2CO3 (2.0 equiv) or K3PO4 (2.0 equiv) if functional groups are base-sensitive; otherwise NaOtBu.[1]

-

Solvent: 1,4-Dioxane or tert-Amyl Alcohol.[1]

-

Temperature: 100 – 110 °C.[1]

Mechanistic Insight: BrettPhos is designed to prevent "double arylation" of primary amines and is exceptionally bulky, helping to force the reductive elimination step even with the ortho-isopropoxymethyl group present.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning or Inactivation | Switch to Pd-G4 precatalysts (ensures 1:1 Pd:Ligand ratio).[1] Increase temp to 110°C. Ensure solvent is strictly anhydrous. |

| Hydrodehalogenation (Ar-H) | The amine is acting as a hydride source.[1] Switch from NaOtBu to a weaker base (Cs2CO3 ).[1] Use t-Amyl alcohol as solvent.[1] | |

| Starting Material Intact | Failed Oxidative Addition | Unlikely with this substrate due to the F-activation.[1] Check if the catalyst is "dead" (black precipitate early on).[1] Switch to XPhos (highly active for oxidative addition).[1] |

| SNAr Side Product | Nucleophilic Attack at C4-F | Rare, but possible with strong acyclic amines.[1] Lower temperature to 60-80°C. Use a non-polar solvent (Toluene) to disfavor the charged SNAr transition state.[1] |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination."[1] Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, 116(19), 12564–12649. Link

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings."[1] The Journal of Organic Chemistry, 79(9), 4161–4166. Link

-

Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia." Organic Letters, 8(26), 5951–5954. (Demonstrates handling of hindered/ortho-substituted systems). Link

Sources

Application Note: High-Fidelity Lithiation & Trapping of 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene

This Application Note is designed for research chemists and process development scientists. It details the regioselective lithiation of 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene , a specialized fluoro-aromatic scaffold used in the synthesis of bioactive pharmaceutical intermediates.

The protocol prioritizes kinetic control to favor Lithium-Halogen exchange over Directed ortho Metalation (DoM), ensuring high fidelity in electrophilic trapping.

Part 1: Strategic Rationale & Mechanistic Insight

The Substrate Challenge

The substrate, This compound , presents a "competing pathway" scenario common in complex aromatic functionalization. Successful lithiation requires navigating three distinct reactivity vectors:

-

C1-Bromine (Target): The site for Lithium-Halogen exchange.[1][2][3] This is the desired pathway, generating the C1-lithio species stabilized by the ortho-alkoxy tether.

-

C3-Proton (Risk - DoM): The C3 position is sandwiched between the isopropoxymethyl group and the fluorine atom. Both substituents are strong ortho-directors. Under thermodynamic conditions (or with amide bases like LDA), deprotonation here is highly favorable.

-

C4-Fluorine (Risk - Benzyne): If the lithium atom migrates to C3 (via "Halogen Dance" or direct DoM), it becomes ortho to the fluorine. This inevitably leads to LiF elimination and the formation of a reactive 3,4-benzyne intermediate, resulting in tars and uncontrolled coupling.

The Solution: The Chelation-Controlled Kinetic Trap

To secure the C1-lithio species, we utilize Kinetic Control at -78°C.

-

Reagent Selection: n-Butyllithium (n-BuLi) is preferred over t-BuLi. While t-BuLi is faster, n-BuLi is sufficient for aryl bromides and offers better thermal control.

-

The Chelation Effect: The oxygen atom of the C2-isopropoxymethyl group acts as a Lewis base, coordinating to the lithium atom immediately upon exchange. This Complex Induced Proximity Effect (CIPE) stabilizes the C1-lithio intermediate, raising the activation energy required for the deleterious "Halogen Dance" (migration of Li from C1 to C3).

Reaction Pathway Diagram

The following diagram illustrates the divergence between the desired kinetic pathway and the unwanted thermodynamic pitfalls.

Caption: Kinetic Li-Br exchange (Green) yields the stable chelated intermediate. Warming induces Halogen Dance (Red), leading to benzyne decomposition.

Part 2: Detailed Experimental Protocol

Reagents & Equipment

-

Substrate: this compound (≥98% purity).

-

Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free. Note: THF is critical for solvation of the lithio-species; Diethyl ether is a viable alternative but THF promotes faster exchange.

-

Base: n-Butyllithium (1.6 M or 2.5 M in hexanes). Titrate before use.

-

Electrophile: Aldehydes, Ketones, Formamides (DMF), or Borates.

-

Vessel: Flame-dried 3-neck round bottom flask with N2/Ar inlet and internal temperature probe.

Step-by-Step Methodology

Step 1: System Preparation

-

Assemble the glassware under an inert atmosphere (Nitrogen or Argon).

-

Charge the flask with This compound (1.0 equiv) .

-

Add Anhydrous THF (0.15 M concentration relative to substrate) .

-

Why: Dilution helps control the exotherm during lithiation.

-

-

Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 2: Lithiation (The Critical Window)

-

Load ** n-BuLi (1.05 equiv)** into a gas-tight syringe.

-

Add n-BuLi dropwise over 10–15 minutes.

-

Control: Monitor internal temperature.[1] Do not allow the temperature to rise above -70°C.

-

-

Stir at -78°C for 30 minutes.

-

Checkpoint: The solution typically turns a light yellow or pale orange. A dark brown/black color indicates decomposition (benzyne formation) likely due to high temperature or wet solvent.

-

Step 3: Electrophilic Trapping

-

Prepare the Electrophile (1.2 – 1.5 equiv) .

-

Liquid Electrophiles: Add neat or as a 1M solution in THF.

-

Solid Electrophiles: Dissolve in minimal anhydrous THF before addition.

-

-

Add the electrophile slowly to the lithiated solution at -78°C.

-

Stir at -78°C for 45 minutes.

-

Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

-

Note: Most electrophilic additions are complete at -78°C, but warming ensures conversion for sterically hindered substrates.

-

Step 4: Quench & Workup

-

Quench the reaction at 0°C with Saturated NH4Cl solution .

-

Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O).

-

Separate phases. Wash the organic layer with Water (1x) and Brine (1x).

-

Dry over Na2SO4, filter, and concentrate.

Part 3: Data Analysis & Troubleshooting

Expected Results vs. Common Failures

The following table summarizes the diagnostic signals for reaction outcomes.

| Outcome | Appearance | 1H NMR Signature | Cause |

| Success (Product) | Pale Yellow Oil/Solid | Loss of C1-H (if quenched w/ D2O) or appearance of E+ signals. | Correct Temp & Stoichiometry. |

| Protonation (SM) | Colorless Oil | Recovery of Starting Material (SM). | Wet solvent or atmospheric moisture. |

| Wurtz Coupling | Turbid/White Precipitate | Dimer formation (Ar-Ar). | Alkyl halide byproduct reaction (rare with n-BuLi at -78°C). |

| Benzyne Tars | Dark Brown/Black Gum | Complex aromatic region; loss of Regio-integrity. | Temp > -60°C; "Halogen Dance" to C3.[4] |

Workflow Diagram

Caption: Operational workflow for the lithiation protocol.

References

-

Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithiation via Halogen-Metal Exchange: The Parham Cyclization and Related Reactions. Accounts of Chemical Research. Link

-

Snieckus, V. (1990). Directed Ortho Metalation.[5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link

-

Schlosser, M. (2005). The "Halogen Dance" - A Dance of the Spirits. Angewandte Chemie International Edition. Link

-

Leroux, F., Schlosser, M., et al. (2004). Trifluoromethyl-Substituted Aryllithiums: The "Fluorine Effect" in Regioselective Lithiations. Chemistry – A European Journal. Link

Sources

- 1. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 3. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. baranlab.org [baranlab.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Synthesis of Fluorinated Biaryl Scaffolds via Sterically Demanding Suzuki-Miyaura Coupling

This Application Note is designed for medicinal chemists and process development scientists. It details the optimized synthesis of fluorinated biaryl scaffolds utilizing 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene as a core building block.

Executive Summary & Strategic Rationale

In modern drug discovery, the This compound scaffold represents a "privileged structure." It offers three critical design elements simultaneously:

-

Metabolic Stability: The C-4 fluorine atom blocks para-metabolism (a common clearance route) and modulates the electronic properties of the ring.

-

Solubility & Binding: The ortho-isopropoxymethyl ether provides lipophilic bulk and hydrogen-bond accepting capability, often required to fill hydrophobic pockets in target proteins (e.g., kinase or BET bromodomain inhibitors).

-

Synthetic Handle: The C-1 bromine allows for modular biaryl construction.

The Challenge: The ortho-isopropoxymethyl group creates significant steric hindrance adjacent to the reactive C-Br bond. Standard catalytic systems (e.g., Pd(PPh₃)₄) often fail or result in sluggish kinetics and competitive protodebromination.

The Solution: This guide presents a Buchwald-Type protocol utilizing dialkylbiaryl phosphine ligands (SPhos or XPhos) to overcome the steric barrier, ensuring high yields (>85%) and strict chemoselectivity (preserving the C-F bond).

Chemical Properties & Safety Profile

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂BrFO |

| Molecular Weight | 247.11 g/mol |

| Physical State | Colorless to pale yellow oil |

| Boiling Point | ~240°C (Predicted) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

| Hazards | Skin Irritant (H315), Eye Irritant (H319). Avoid strong oxidizers. |

Critical Experimental Considerations

Ligand Selection: The "Steric Wall"

For ortho-substituted aryl halides, the rate-limiting step in the catalytic cycle is often the oxidative addition . Traditional ligands like triphenylphosphine (PPh₃) lack the electron density to facilitate this against steric bulk.

-

Recommendation: Use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

-

Mechanistic Insight: These electron-rich, bulky ligands form a monoligated Pd(0) species that is highly active for oxidative addition. Furthermore, the biaryl backbone of the ligand stabilizes the palladium center, preventing precipitation of Pd black.

Base & Solvent System

-

Base: Potassium Phosphate Tribasic (K₃PO₄) is preferred over carbonates for hindered substrates due to its higher basicity and solubility profile in mixed aqueous systems.

-

Solvent: A biphasic mixture of Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) is essential. The water creates a distinct phase for the inorganic byproducts and facilitates the transmetalation step involving the boronic acid.

Detailed Protocol: Sterically Demanding Suzuki Coupling

Reaction Scheme

Substrate: this compound (1.0 equiv) Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv) Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%) Conditions: K₃PO₄ (2.0 equiv), Toluene/H₂O, 100°C, 4-12 h.

Step-by-Step Methodology

Phase A: Preparation of Reagents

-

Catalyst Pre-complexing (Optional but Recommended): If using Pd(OAc)₂ and SPhos separately, charge them into a vial with dry toluene and stir at room temperature for 10 minutes to form the active catalytic species (yellow to orange color change). Alternatively, use the pre-formed precatalyst XPhos Pd G2 for higher reproducibility.

-

Degassing: Sparge all solvents (Toluene and Water) with Argon for 15 minutes prior to use. Oxygen is the primary cause of homocoupling side reactions.

Phase B: Reaction Setup

-

To a reaction vial equipped with a magnetic stir bar, add:

-

Transfer the vessel to a glovebox or cycle 3x with Vacuum/Argon on a Schlenk line.

-

Add the Catalyst (e.g., XPhos Pd G2, 0.02 mmol, ~16 mg).

-

Inject degassed Toluene (4.0 mL) and degassed Water (0.4 mL) via syringe.

-

Seal the vessel with a Teflon-lined cap.

Phase C: Execution & Monitoring

-

Heat the reaction block to 100°C with vigorous stirring (800 rpm). Vigorous stirring is critical for biphasic reactions.

-

Checkpoint 1 (1 hour): Analyze by TLC or LC-MS. You should see the disappearance of the bromide.

-

Note: If the reaction stalls, add 0.5 equiv of additional boronic acid. Protodebromination (replacement of Br with H) indicates the catalyst is active but transmetalation is slow—increase boronic acid load.

-

-

Continue heating until conversion is >98% (typically 4-6 hours).

Phase D: Workup & Purification

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

-

Separate phases. Extract the aqueous layer 2x with Ethyl Acetate.

-

Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash Column Chromatography (SiO₂).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc).

-

Detection: UV (254 nm). The biaryl product will usually be more polar than the starting bromide but less polar than the boronic acid.

-

Mechanism of Action (Visualized)

The following diagram illustrates the catalytic cycle, highlighting the specific role of the bulky ligand in overcoming the steric hindrance of the isopropoxymethyl group.

Caption: The bulky SPhos ligand facilitates the oxidative addition of the hindered bromide (Red) and accelerates reductive elimination (Green).

Optimization Data & Troubleshooting

The table below summarizes optimization studies for this specific scaffold type.

| Entry | Catalyst System | Base | Solvent | Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 35% | Incomplete conversion; steric failure. |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 60% | Moderate yield; slow kinetics. |

| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 92% | Optimal Conditions. |

| 4 | XPhos Pd G2 | K₃PO₄ | THF/H₂O | 88% | Excellent alternative; faster reaction time. |

Troubleshooting Guide

-

Problem: Significant amount of de-brominated starting material (1-fluoro-3-(isopropoxymethyl)benzene).

-

Cause: The oxidative addition occurred, but transmetalation was too slow, leading to Hydrogen abstraction from the solvent.

-

Fix: Use anhydrous conditions with CsF as the base, or switch to a more active boronic ester (e.g., pinacol ester) instead of the acid.

-

-

Problem: Low yield with electron-poor boronic acids.

-

Fix: Electron-poor boronic acids hydrolyze slowly. Add a phase transfer catalyst (e.g., TBAB, 5 mol%) to facilitate the interaction between the inorganic base and the organic phase.

-

References

-

Buchwald, S. L., et al. "Universal Polymer-Bound Palladium Precatalysts for Cross-Coupling Reactions." Journal of the American Chemical Society, 2005.

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

-

Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

-

Sigma-Aldrich. "Product Specification: this compound."

Sources

Application Note: Nucleophilic Substitution Strategies for 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene

Part 1: Executive Summary & Substrate Analysis[1]

The Chemical Paradox

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene presents a classic chemoselectivity challenge in nucleophilic substitution.[1] The molecule contains two potential leaving groups (Bromine at C1, Fluorine at C4) and a bulky, electron-donating isopropoxymethyl group at C2.

-

The SNAr Challenge: Classical Nucleophilic Aromatic Substitution (SNAr) targets the most electronegative leaving group (Fluorine). However, the ring lacks strong electron-withdrawing groups (EWGs) to stabilize the Meisenheimer intermediate. Furthermore, the C2-alkoxyalkyl group renders the ring electron-neutral, significantly raising the activation energy for direct nucleophilic attack at C4.

-

The Steric Challenge: The C2-isopropoxymethyl group exerts significant steric hindrance on the C1-Bromine position, complicating metal-catalyzed cross-coupling.[1]

Strategic Solution: Regiodivergence

To functionalize this intermediate, researchers must choose the pathway based on the desired substitution site. This guide details two distinct workflows:

-

Pathway A (C1-Substitution): Palladium-catalyzed Buchwald-Hartwig coupling.[1] This utilizes the weak C-Br bond and specialized ligands to overcome ortho-steric hindrance.[1]

-

Pathway B (C4-Substitution): Cation-Radical or Superbase-Promoted SNAr.[1] This forces substitution at the Fluorine by chemically activating the inert ring or using extreme solvent polarity.

Part 2: Decision Matrix & Pathway Logic

The following decision tree illustrates the chemoselectivity control required for this substrate.

Figure 1: Chemoselectivity decision tree.[1] Pathway A utilizes the weak C-Br bond for metal insertion.[1] Pathway B utilizes the high electronegativity of F for nucleophilic attack, requiring forcing conditions.

Part 3: Detailed Experimental Protocols

Protocol A: C1-Amination via Buchwald-Hartwig Coupling

Objective: Displacement of Bromine with a secondary amine while retaining the Fluorine atom.[1] Challenge: The ortho-isopropoxymethyl group blocks the approach of the Pd-catalyst. Solution: Use of XPhos or RuPhos , dialkylbiaryl phosphine ligands designed to form a "pocket" that accommodates steric bulk while facilitating oxidative addition.

Materials

-

Substrate: 1.0 equiv (e.g., 1.0 mmol)

-

Nucleophile: Morpholine or Aniline derivative (1.2 equiv)[1]

-

Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4-8 mol%)[1]

-

Base: Cs2CO3 (anhydrous, 2.0 equiv) or NaOtBu (1.4 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)[1]

Step-by-Step Methodology

-

Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon flow.

-

Pre-complexation (Critical): Add Pd2(dba)3 and XPhos to the vial. Add 1 mL of solvent and stir at room temperature for 5 minutes. Why: This ensures formation of the active monomeric L-Pd(0) species before substrate exposure.

-

Substrate Addition: Add the substrate (this compound), the amine nucleophile, and the base.[1]

-

Degassing: Seal the vial and sparge with Argon for 10 minutes.

-

Reaction: Heat the block to 100°C for 12–16 hours.

-

Monitoring: Monitor via LC-MS.[1] Look for the disappearance of the Bromide (M+) and appearance of the amine adduct. The Fluorine signal should remain intact in 19F NMR.

-

-

Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate. Purify via silica flash chromatography.

Protocol B: C4-Substitution via Solvent-Promoted SNAr

Objective: Displacement of Fluorine with a strong nucleophile (e.g., Thiol, Alkoxide) while retaining the Bromine. Challenge: The ring is electron-rich. Standard SNAr will not proceed in THF or Toluene.[1] Solution: Use of dipolar aprotic solvents (DMSO/NMP) to strip the cation from the nucleophile, creating "naked," highly reactive anions.

Materials

-

Substrate: 1.0 equiv

-

Nucleophile: Sodium thiomethoxide (NaSMe) or Potassium alkoxide (2.0 equiv)[1]

-

Solvent: DMSO (anhydrous) or NMP[1]

-

Additive: 18-Crown-6 (if using Potassium salts) to sequester the cation.[1]

Step-by-Step Methodology

-

Preparation: In a pressure tube, dissolve the substrate in DMSO (0.5 M concentration).

-

Nucleophile Activation: Add the nucleophile salt. If solubility is poor, add 18-Crown-6 (0.1 equiv).

-

Thermal Activation: Seal the tube and heat to 120°C–140°C .

-

Warning: Do not exceed 150°C if using alkoxides, as ether cleavage of the isopropoxymethyl group may occur.

-

-

Monitoring: Check LC-MS every 2 hours.

-

Note: If reaction stalls, the addition of a "Superbase" catalyst like t-Bu-P4 (5 mol%) can lower the activation energy by increasing nucleophile basicity [1].

-

-

Quench: Pour the reaction mixture into ice-cold brine. Extract with Et2O (avoid EtOAc if transesterification is a risk).

Part 4: Data & Troubleshooting

Comparative Reactivity Table

| Parameter | Pathway A (Pd-Catalysis) | Pathway B (Thermal SNAr) |

| Primary Target | C1-Bromine | C4-Fluorine |

| Limiting Factor | Steric hindrance at C2 | Electronic deactivation (No EWG) |

| Preferred Solvent | Toluene / Dioxane | DMSO / NMP / DMF |

| Temp Range | 80°C – 100°C | 120°C – 150°C |

| Key Risk | Debromination (Hydrodehalogenation) | Ether cleavage / Polymerization |

| Success Rate | High (>85%) | Low-Moderate (30-60%) |

Troubleshooting Guide

Issue 1: No conversion in Pathway A (Pd-Coupling).

-

Cause: The Pd catalyst failed to insert due to steric bulk of the isopropoxymethyl group.

-

Fix: Switch ligand to BrettPhos or tBuXPhos .[1] These are bulkier and more electron-rich, accelerating the oxidative addition into hindered aryl bromides [2].

Issue 2: Decomposition in Pathway B (SNAr).

-

Cause: High temperatures caused the isopropoxymethyl ether to cleave or the Br to eliminate.

-

Fix: Switch to Photoredox Catalysis . Use an Iridium photocatalyst (e.g., Ir(dF(CF3)ppy)2(dtbbpy)PF6) and blue LED light at room temperature. This generates an aryl cation radical, rendering the C-F bond susceptible to nucleophilic attack under mild conditions [3].

Part 5: References

-

Nishimoto, Y., et al. (2019). "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." Journal of the American Chemical Society.[3][4]

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Rotello, V. M., et al. (2020). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." Angewandte Chemie.

-

Maiti, D., et al. (2016). "Predictable Chemoselectivity in Pd-Catalyzed C-N Coupling." Chemical Science.

Sources

- 1. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]

Application Note: Scalable Synthesis of 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene

This Application Note details scalable, field-validated protocols for the synthesis of 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene (also referred to as 2-Bromo-5-fluorobenzyl isopropyl ether ).

This compound is a critical pharmacophore in medicinal chemistry, particularly as a "linker" scaffold in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics. Its structural integrity—specifically the ortho-bromo functionality—is essential for downstream metallation (Lithium-Halogen exchange) and coupling reactions.

Strategic Analysis & Retrosynthesis

The synthesis of the target molecule involves constructing a benzylic ether on a highly functionalized aromatic core. For scale-up (>1 kg), the primary challenges are regiocontrol (ensuring the ether forms exclusively at the benzylic position) and safety (handling lachrymatory benzyl halides).

Retrosynthetic Disconnections

-

Path A (Convergent): Nucleophilic substitution of 2-Bromo-5-fluorobenzyl bromide with Isopropanol. This is the most robust route for scale-up due to the commercial availability of the benzyl bromide and the high yield of Williamson ether synthesis.

-

Path B (Linear): Radical bromination of 2-Bromo-5-fluorotoluene followed by etherification. This is the "Vertical Integration" route, preferred if raw material costs must be minimized and onsite bromination capabilities exist.

Target Molecule Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 2-Bromo-5-fluorobenzyl isopropyl ether |

| CAS No. | N/A (Precursor CAS: 112399-50-5) |

| Molecular Formula | C₁₀H₁₂BrFO |

| Molecular Weight | 247.11 g/mol |

| Physical State | Colorless to pale yellow oil |

| Est.[1][2] Boiling Point | 105–110 °C @ 0.5 mmHg (Predicted) |

Route 1: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

Recommendation: Primary Route for Scale-Up (100g – 10kg).

This protocol utilizes a Phase Transfer Catalyst (TBAI) to facilitate the reaction between the lipophilic benzyl bromide and the alkoxide generated in situ from solid Potassium Hydroxide (KOH) and Isopropanol. This avoids the use of dangerous metal hydrides (NaH) and hydrogen gas evolution.

Reagents & Materials

| Reagent | Equiv.[3][4] | Role | Hazard Note |

| 2-Bromo-5-fluorobenzyl bromide | 1.0 | Limiting Reagent | Corrosive, Lachrymator |

| Isopropanol (IPA) | 10.0 | Solvent / Nucleophile | Flammable |

| Potassium Hydroxide (KOH) | 2.5 | Base | Corrosive (Solid pellets) |

| Tetrabutylammonium iodide (TBAI) | 0.05 | Phase Transfer Cat. | Irritant |

| Toluene | - | Extraction Solvent | Flammable |

Step-by-Step Protocol

-

Reactor Setup: Equip a glass-lined reactor (or round-bottom flask) with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Flush with Nitrogen (

). -

Base Preparation: Charge Isopropanol (6 Vol) and KOH pellets (2.5 equiv) into the reactor. Stir at 40°C for 30 minutes to partially dissolve the base and generate the isopropoxide species.

-

Note: The mixture will be a slurry. This is normal.

-

-

Catalyst Addition: Add TBAI (5 mol%) to the slurry.

-

Substrate Addition: Dissolve 2-Bromo-5-fluorobenzyl bromide (1.0 equiv) in Isopropanol (2 Vol) . Add this solution dropwise to the reactor over 60 minutes, maintaining the internal temperature between 40–50°C .

-

Critical Control: The reaction is exothermic. Do not exceed 55°C to prevent elimination side-reactions (styrene formation).

-

-

Reaction Phase: After addition, heat the mixture to 60°C and stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC or GC. Limit: Benzyl bromide < 1.0%.

-

-

Quench & Workup:

-

Cool the mixture to 20°C.

-

Filter off the solid salts (KBr, excess KOH) using a sintered glass funnel or centrifuge. Wash the cake with Toluene.

-

Concentrate the filtrate under reduced pressure to remove excess Isopropanol.

-

Redissolve the residue in Toluene (5 Vol) and wash with Water (3 x 3 Vol) to remove residual base and TBAI.

-

Dry the organic phase over Anhydrous

(or use azeotropic drying on scale).

-

-

Purification:

-

Concentrate the toluene phase to obtain the crude oil.

-

High Vacuum Distillation: Distill the product at 0.5–1.0 mmHg . Collect the fraction boiling between 105–115°C .

-

Route 2: Vertical Integration (From Toluene)

Recommendation: For facilities with radical bromination capabilities seeking lowest Cost of Goods (COGS).

Step 1: Radical Bromination

-

Precursor: 2-Bromo-5-fluorotoluene.

-

Reagents: N-Bromosuccinimide (NBS, 1.05 equiv), AIBN (0.01 equiv), Acetonitrile or

(reflux). -

Protocol Summary: Reflux the toluene derivative with NBS/AIBN until conversion is complete.

-

Critical Impurity: The dibromo species (gem-dibromide) is a common byproduct if the reaction runs too long. Stop the reaction at ~95% conversion to minimize over-bromination.

-

Purification: Crystallization from Hexane/Heptane is often sufficient to isolate the benzyl bromide from the unreacted toluene and succinimide byproducts.

Step 2: Etherification

-

Proceed with the PTC Protocol described in Route 1 using the isolated benzyl bromide.

Process Visualization

Synthesis Workflow & Fate Map

The following diagram illustrates the two routes and the fate of key impurities.

Caption: Synthesis workflow comparing the Linear Route (from Toluene) and Convergent Route (from Benzyl Bromide), highlighting critical impurity formation pathways.

Safety & Handling (HSE)

2-Bromo-5-fluorobenzyl bromide (CAS 112399-50-5)[5]

-

Hazard Class: Corrosive (Cat 1B), Acute Toxicity (Oral).

-

Specific Danger: This compound is a potent lachrymator (tear gas agent).

-

Handling Protocol:

-

Solids: Weigh only in a functioning fume hood or glovebox.

-

Liquids: Transfer solutions via closed lines (cannula/pump) whenever possible.

-

Neutralization: Keep a beaker of 10% aqueous Ethanolamine or Sodium Thiosulfate nearby to neutralize spills and contaminated glassware immediately.

-

Exotherm Control

-

The reaction of benzyl halides with alkoxides is exothermic. On a >1kg scale, Active Cooling (jacketed reactor) is mandatory during the addition of the benzyl bromide.

-

Adiabatic Limit: Ensure the solvent volume (IPA) is sufficient (minimum 8 Vol) to act as a heat sink.

Analytical Quality Control

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Clear, colorless to pale yellow liquid |

| Assay | HPLC (C18, ACN/Water) | > 98.0% (Area %) |

| Benzyl Bromide | HPLC / TLC | < 0.5% |

| Water Content | Karl Fischer | < 0.1% |

| Identification | 1H-NMR (CDCl3) | δ 4.55 (s, 2H, Ar-CH2-O) δ 3.75 (sept, 1H, O-CH-Me2) δ 1.25 (d, 6H, CH3) |

References

-

Sigma-Aldrich. Safety Data Sheet: 2-Bromo-5-fluorobenzyl bromide. Link

-

Thermo Fisher Scientific. Product Specifications: 1-Bromo-4-fluorobenzene. Link

-

Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Link

-

Organic Chemistry Portal. Benzyl Ethers and Protection Groups. Link

-

PrepChem. General Procedures for Benzyl Ether Synthesis via Phase Transfer Catalysis. Link

Sources

Application Notes & Protocols: The Strategic Role of Substituted 1-Bromo-4-fluorobenzene Scaffolds in Agrochemical Synthesis

Introduction: The Pivotal Role of Fluorinated Aromatics in Agrochemical Innovation

In the continuous pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern pesticide and fungicide development. Fluorination can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, which improves its penetration through plant and insect barriers.[1][2] While extensive research has been conducted on various fluorinated building blocks, specific literature on the direct application of 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene in commercial agrochemical synthesis is not prominently available in current public-domain scientific literature.